Methyl 5-methyl-5-tetrahydropyran-4-yl-pyrrolidine-3-carboxylate

Description

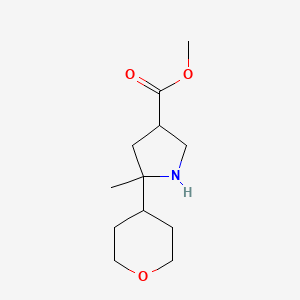

Methyl 5-methyl-5-tetrahydropyran-4-yl-pyrrolidine-3-carboxylate is a bicyclic organic compound featuring a pyrrolidine ring fused with a tetrahydropyran (THP) moiety. The molecule contains a methyl ester group at the 3-position of the pyrrolidine ring and a methyl substituent at the 5-position, which is also bonded to the THP-4-yl group. This unique structure confers specific steric, electronic, and conformational properties that influence its reactivity, solubility, and intermolecular interactions. The compound’s structural complexity necessitates advanced analytical techniques, such as NMR spectroscopy and X-ray crystallography, for characterization .

Properties

Molecular Formula |

C12H21NO3 |

|---|---|

Molecular Weight |

227.30 g/mol |

IUPAC Name |

methyl 5-methyl-5-(oxan-4-yl)pyrrolidine-3-carboxylate |

InChI |

InChI=1S/C12H21NO3/c1-12(10-3-5-16-6-4-10)7-9(8-13-12)11(14)15-2/h9-10,13H,3-8H2,1-2H3 |

InChI Key |

ZRUCYUGXQSUUBP-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CN1)C(=O)OC)C2CCOCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methyl-5-tetrahydropyran-4-yl-pyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of pyrrolidine derivatives with tetrahydropyran intermediates under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-5-tetrahydropyran-4-yl-pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Methyl 5-methyl-5-tetrahydropyran-4-yl-pyrrolidine-3-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activity and interactions with biomolecules.

Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 5-methyl-5-tetrahydropyran-4-yl-pyrrolidine-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Substituent Effects

The compound’s closest analogs include pyrrolidine derivatives with variations in substituents or ring systems. Key comparisons involve:

- Substituent Position and Size : Replacing the THP-4-yl group with smaller (e.g., tetrahydrofuran) or bulkier (e.g., cyclohexyl) substituents alters steric hindrance and electronic effects. For example, the THP group’s chair conformation (as defined by Cremer-Pople puckering parameters ) enhances rigidity compared to more flexible substituents.

- Ester Group Modifications : Substituting the methyl ester with ethyl or benzyl esters impacts lipophilicity (logP) and hydrogen-bonding capacity. Methyl esters typically exhibit higher solubility in polar solvents due to reduced steric shielding of the carbonyl oxygen.

Table 1: Structural Comparison of Selected Pyrrolidine Derivatives

| Compound | Substituents | Key Structural Features | Hydrogen-Bond Acceptors |

|---|---|---|---|

| Target Compound | THP-4-yl, methyl ester | Bicyclic, chair THP, envelope pyrrolidine | 3 (ester, two THP ethers) |

| Ethyl 5-cyclohexyl-pyrrolidine-3-carboxylate | Cyclohexyl, ethyl ester | Monocyclic, flexible substituent | 2 (ester, no ethers) |

| Methyl 5-tetrahydrofuran-2-yl-pyrrolidine-3-carboxylate | THF-2-yl, methyl ester | Bicyclic, puckered THF ring | 3 (ester, THF ether) |

Spectroscopic Properties (NMR Analysis)

NMR spectroscopy reveals critical insights into electronic environments. For instance, in a study comparing analogs of rapamycin (Rapa), compounds with substituents in regions analogous to the THP and methyl groups of the target compound showed distinct chemical shifts in specific proton environments (e.g., regions A and B in Figure 6 of ). These shifts correlate with changes in electron density and steric effects caused by substituents . For the target compound, the THP group’s ether oxygen and methyl ester would deshield nearby protons, producing unique splitting patterns compared to less-oxygenated analogs.

Conformational Dynamics

The pyrrolidine and THP rings exhibit puckering conformations that influence molecular interactions. Using Cremer-Pople coordinates , the THP ring adopts a chair conformation (q₂ = 0.6–0.7 Å, φ₂ ≈ 0°), while the pyrrolidine ring likely assumes an envelope conformation (q₂ ≈ 0.4 Å, φ₂ ≈ 180°). Comparatively, tetrahydrofuran-containing analogs exhibit more pronounced pseudorotation due to smaller ring strain, affecting their binding affinities in supramolecular systems .

Hydrogen-Bonding and Crystallographic Behavior

The target compound’s three hydrogen-bond acceptors (ester carbonyl, two THP ether oxygens) enable diverse intermolecular interactions. In contrast, analogs lacking ether oxygens (e.g., cyclohexyl derivatives) rely solely on ester carbonyls for hydrogen bonding, reducing their crystallization propensity. Etter’s graph-set analysis would classify the target compound’s hydrogen-bonding patterns as discrete or chain motifs, whereas less-functionalized analogs may form weaker van der Waals-dominated lattices.

Reactivity and Stability

The lumping strategy groups compounds with similar reactivities. The target compound’s ester group is susceptible to hydrolysis under acidic/basic conditions, akin to other pyrrolidine carboxylates. However, the THP group’s electron-donating ether oxygens may stabilize adjacent carbocations, differentiating its reactivity from non-ether-containing analogs.

Biological Activity

Methyl 5-methyl-5-tetrahydropyran-4-yl-pyrrolidine-3-carboxylate is a synthetic organic compound notable for its complex structure, which includes both a tetrahydropyran ring and a pyrrolidine moiety. This compound's molecular formula is C12H21NO3, with a molecular weight of approximately 227.30 g/mol. Its unique structural features suggest potential applications in medicinal chemistry, particularly in developing pharmaceutical agents.

Structural Characteristics

The compound is characterized by the following structural elements:

- Tetrahydropyran Ring : This feature contributes to the compound's cyclic nature and may influence its biological interactions.

- Pyrrolidine Moiety : The presence of this nitrogen-containing ring can enhance the compound's reactivity and biological activity.

- Carboxylate Group : Attached to the pyrrolidine nitrogen, this group is crucial for potential interactions with biological targets.

Potential Biological Activities

Research into the specific biological activities of this compound remains limited. However, compounds with similar structures often exhibit a range of biological properties, including:

- Antitumor Activity : Some structurally related compounds have demonstrated cytotoxic effects against various cancer cell lines.

- Antiviral Properties : There are indications that similar compounds may possess antiviral activities against specific viruses.

- Enzyme Inhibition : The functional groups present in this compound may allow it to act as an inhibitor of certain enzymes, potentially contributing to its pharmacological effects.

Comparative Analysis with Related Compounds

To better understand the potential biological activities of this compound, a comparison with other compounds exhibiting similar structural features is beneficial. The following table summarizes key attributes of related compounds:

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| Methyl 2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)-3-methylbutanoate | Indole-based structure | Known psychoactive effects |

| N-(adamantan-1-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide | Indazole core | Notable for high potency in receptor binding |

| Ethyl 2-(1-(5-fluoropentyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate | Indazole derivative | Exhibits significant psychoactive properties |

This compound's unique combination of features may confer distinct biological activities not observed in other similar compounds.

Research Findings and Case Studies

While direct studies on this compound are scarce, insights can be drawn from related research:

- Antitumor Studies : Similar compounds have shown promising results in inhibiting tumor cell proliferation. For instance, some derivatives have demonstrated IC50 values in low micromolar ranges against various cancer cell lines, indicating significant cytotoxic potential.

- Mechanistic Insights : Research on structurally analogous compounds has revealed mechanisms such as apoptosis induction and cell cycle arrest, which are critical for their anticancer efficacy.

- Pharmacological Profiles : Investigations into enzyme inhibition have identified several targets relevant to cancer therapy and other diseases, highlighting the need for further exploration of this compound's pharmacological profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.